1-[(4aR,7S,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]pyrimidine-2,4-dione
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Overview
Description
1-[(4aR,7S,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]pyrimidine-2,4-dione is a complex organic compound characterized by its unique hexahydropyrano[3,2-d][1,3]dioxin ring system fused with a pyrimidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4aR,7S,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]pyrimidine-2,4-dione typically involves the following steps:
Formation of the hexahydropyrano[3,2-d][1,3]dioxin ring system: This can be achieved through the cyclization of appropriate diol precursors under acidic conditions.
Introduction of the phenyl group: This step often involves the use of phenylating agents such as phenylmagnesium bromide or phenyl lithium.
Formation of the pyrimidine-2,4-dione moiety: This can be synthesized through the condensation of urea with appropriate diketones under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(4aR,7S,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4aR,7S,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4aR,7S,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating receptor-mediated
Properties
Molecular Formula |
C17H18N2O5 |
---|---|
Molecular Weight |
330.33 g/mol |
IUPAC Name |
1-[(4aR,7S,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H18N2O5/c20-15-6-7-19(17(21)18-15)12-8-13-14(22-9-12)10-23-16(24-13)11-4-2-1-3-5-11/h1-7,12-14,16H,8-10H2,(H,18,20,21)/t12-,13-,14+,16?/m0/s1 |
InChI Key |
NQHVAFONVMTDJA-ZNUWXHPXSA-N |
Isomeric SMILES |
C1[C@@H](CO[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3)N4C=CC(=O)NC4=O |
Canonical SMILES |
C1C(COC2C1OC(OC2)C3=CC=CC=C3)N4C=CC(=O)NC4=O |
Origin of Product |
United States |
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